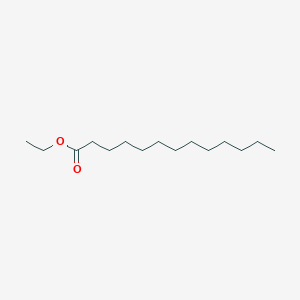

Ethyl tridecanoate

Beschreibung

This compound has been reported in Saussurea involucrata, Houttuynia cordata, and Mangifera indica with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl tridecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h3-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYYMNOTJXIOBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067369 |

Source

|

| Record name | Ethyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28267-29-0, 117295-96-2 |

Source

|

| Record name | Ethyl tridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28267-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028267290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117295962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Tridecanoate (CAS Number: 28267-29-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tridecanoate (CAS: 28267-29-0), the ethyl ester of tridecanoic acid, is a fatty acid ester with emerging interest in various scientific fields.[1][2] It is found in several plant species, including Saussurea involucrata, Houttuynia cordata, and Mangifera indica.[3] While its primary commercial applications have been in the fragrance and flavor industries, its potential as a biochemical reagent and its putative biological activities are of increasing relevance to researchers in drug development and the life sciences. This guide provides a comprehensive overview of the technical information available on this compound, including its physicochemical properties, synthesis, analytical methods, and known biological activities, with a focus on its potential relevance to pharmaceutical research.

Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by its long aliphatic chain, which imparts hydrophobic properties.[4] It is soluble in organic solvents such as alcohol, but has limited solubility in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28267-29-0 | |

| Molecular Formula | C15H30O2 | |

| Molecular Weight | 242.40 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.862 - 0.867 g/mL at 20°C | |

| Boiling Point | 293.00 - 294.00 °C at 760 mmHg (est.) | |

| Refractive Index | 1.432 - 1.435 at 20°C | |

| Solubility in Water | 0.116 mg/L at 25°C (est.) | |

| Solubility | Soluble in alcohol |

Synthesis and Analysis

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of tridecanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This reversible reaction involves the nucleophilic attack of ethanol on the protonated carbonyl carbon of tridecanoic acid. The removal of water as it is formed drives the reaction towards the formation of the ester product.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a suitable technique for the analysis and quantification of this compound in various matrices. The following workflow outlines the key steps for GC-MS analysis.

Caption: General workflow for the analysis of this compound using GC-MS.

Biological Activity and Potential Applications in Drug Development

While research on the specific biological activities of this compound is still in its early stages, studies on closely related fatty acid esters suggest potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A study on the bioactive components of Monochoria hastata identified a closely related compound, tridecanoic acid methyl ester (TAME), as having significant antibacterial activity against a range of enteropathogenic bacteria. The study reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for TAME, as summarized in Table 2. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components. Given the structural similarity, it is plausible that this compound exhibits comparable antimicrobial properties, warranting further investigation.

Table 2: Antimicrobial Activity of Tridecanoic Acid Methyl Ester (TAME)

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Enterococcus faecalis MCC 2041T | 375 | 750 |

| Salmonella enterica serovar Typhimurium MTCC 98 | 375 | 750 |

| Bacillus cereus MTCC 1272 | 750 | 1375 |

| Staphylococcus aureus MTCC 96 | Not specified | Not specified |

| Streptococcus mutans MTCC 497 | Not specified | Not specified |

| Escherichia coli MTCC 571 | Not specified | Not specified |

| (Data extracted from Misra et al., 2022) |

Potential Anti-inflammatory Activity

Fatty acid esters have been investigated for their anti-inflammatory effects. While no studies have directly elucidated the anti-inflammatory mechanism of this compound, a common pathway implicated in inflammation and a target for many anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway, leading to the production of pro-inflammatory cytokines. The potential of this compound to modulate this pathway represents an important area for future research in drug development for inflammatory diseases.

Caption: A representative inflammatory signaling pathway (LPS-induced NF-κB activation).

Experimental Protocols

Protocol for Synthesis of this compound (Fischer Esterification)

This protocol is adapted from general Fischer esterification procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tridecanoic acid (1 equivalent), absolute ethanol (5-10 equivalents, serving as both reactant and solvent), and concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can be purified by vacuum distillation to yield the final product.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the study on tridecanoic acid methyl ester.

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth to achieve a range of final concentrations.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Determination of MBC: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as hazardous. However, standard laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid direct contact with skin and eyes.

Conclusion and Future Directions

This compound is a fatty acid ester with well-defined physicochemical properties and established methods for its synthesis and analysis. While its application in the flavor and fragrance industry is known, its potential in the biomedical field is an area of growing interest. Preliminary evidence from closely related compounds suggests promising antimicrobial activity. The potential for anti-inflammatory effects, possibly through the modulation of key signaling pathways such as NF-κB, warrants further investigation. For drug development professionals, this compound represents a molecule that could be explored for its therapeutic potential, particularly in the areas of infectious and inflammatory diseases. Future research should focus on obtaining direct quantitative data on the biological activities of this compound and elucidating its specific mechanisms of action at the molecular level.

References

- 1. Ethyl acetate extract from Angelica Dahuricae Radix inhibits lipopolysaccharide-induced production of nitric oxide, prostaglandin E2 and tumor necrosis factor-alphavia mitogen-activated protein kinases and nuclear factor-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H30O2 | CID 119908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process [mdpi.com]

Technical Guide: Physicochemical Properties of Ethyl Tridecanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a focused overview of the fundamental physicochemical properties of ethyl tridecanoate, specifically its molecular formula and weight. These parameters are critical for a wide range of applications, from analytical chemistry and quality control to its use as a biochemical reagent in life sciences research.[1] This document presents these core data points in a structured format and outlines the standard experimental workflows for their determination.

Core Molecular Data

This compound is a fatty acid ethyl ester.[2] Its fundamental molecular properties are essential for accurate stoichiometric calculations, analytical method development, and interpretation of experimental results. The molecular formula and weight have been determined and are presented below.

A summary of the key quantitative molecular data for this compound is provided in Table 1.

Table 1: Molecular Formula and Weight of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O₂ | PubChem[2], Larodan[3], NIST[4] |

| Molecular Weight | 242.40 g/mol | PubChem, TargetMol, Cheméo |

| Exact Mass | 242.22458 g/mol | PubChem |

| CAS Registry Number | 28267-29-0 | NIST |

Experimental Protocols for Determination

The molecular formula and weight of a compound like this compound are typically determined and verified using a combination of mass spectrometry and elemental analysis.

2.1. Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound.

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to find the molecular weight.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value. The peak corresponding to the intact molecule (molecular ion, M+) provides the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

-

2.2. Elemental Analysis for Molecular Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which is used to empirically determine the molecular formula.

-

Objective: To determine the relative percentages of Carbon, Hydrogen, and Oxygen in this compound.

-

Methodology:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace with an excess of oxygen.

-

Gas Separation: The combustion products (CO₂, H₂O) are passed through a series of columns that separate them.

-

Quantification: The amounts of CO₂ and H₂O are measured using detectors (e.g., thermal conductivity). The percentage of carbon and hydrogen in the original sample is calculated from these measurements.

-

Oxygen Determination: The percentage of oxygen is typically determined by difference.

-

Formula Calculation: The percentage composition is used to calculate the empirical formula. Combined with the molecular weight from mass spectrometry, the definitive molecular formula (C₁₅H₃₀O₂) is established.

-

Visualization of Analytical Workflow

The logical flow for determining the molecular formula and weight of a chemical entity like this compound is depicted in the following diagram. This workflow starts with the sample and branches into two parallel analytical pathways that converge to provide the final, confirmed molecular identity.

Caption: Workflow for Molecular Formula and Weight Determination.

References

An In-depth Technical Guide to the Solubility of Ethyl Tridecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl tridecanoate in various organic solvents. This compound, the ethyl ester of tridecanoic acid, is a long-chain fatty acid ester with applications in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its solubility is critical for formulation development, purification processes, and analytical method development.

Physicochemical Properties of this compound

This compound (C15H30O2, CAS No: 28267-29-0) is a colorless to pale yellow liquid at room temperature.[1] Its long hydrocarbon chain renders it largely nonpolar, which is a key determinant of its solubility characteristics. The fundamental principle governing its solubility is "like dissolves like," meaning it will exhibit greater solubility in nonpolar solvents and lower solubility in polar solvents.

| Property | Value |

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.40 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 293.00 to 294.00 °C @ 760.00 mm Hg (estimated)[3] |

| Specific Gravity | 0.86200 to 0.86700 @ 20.00 °C[3] |

| Refractive Index | 1.43200 to 1.43500 @ 20.00 °C |

| Water Solubility | 0.116 mg/L @ 25 °C (estimated) |

Quantitative Solubility of this compound

The following table summarizes the known quantitative and qualitative solubility of this compound. Researchers should consider this a guide and are encouraged to determine precise solubilities for their specific applications using the experimental protocols outlined in this document.

| Solvent | Solvent Polarity | Solubility | Notes |

| High Solubility | |||

| Hexane | Nonpolar | Expected to be high | Due to the nonpolar nature of both solute and solvent. |

| Toluene | Nonpolar (aromatic) | Expected to be high | Due to the nonpolar nature of both solute and solvent. |

| Chloroform | Slightly Polar | Expected to be high | Often a good solvent for esters. |

| Moderate to High Solubility | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL | Ultrasonic assistance may be required for dissolution. |

| Ethyl Acetate | Moderately Polar | Expected to be moderate to high | As an ester, it is a good solvent for other esters. |

| Acetone | Polar Aprotic | Expected to be moderate | |

| Moderate to Low Solubility | |||

| Ethanol | Polar Protic | Soluble (quantitative data not available) | The term "alcohol" is used, implying solubility. |

| Methanol | Polar Protic | Expected to be moderate to low | The shorter alkyl chain compared to ethanol may reduce solubility. |

| Very Low Solubility | |||

| Water | Very Polar | 0.116 mg/L at 25°C (estimated) | Due to the hydrophobic nature of the long alkyl chain. |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method followed by gravimetric analysis . This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the process.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifugation of the sample is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.

-

Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed, dry evaporating dish.

-

Gravimetric Analysis: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid any loss of the solute.

-

Final Weighing: Once the solvent is completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporating dish containing the dried this compound residue.

-

Calculation of Solubility: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of supernatant sampled (mL)] x 100

It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.

Logical Framework for Solubility Prediction

The solubility of this compound in a given organic solvent can be predicted based on the interplay of several factors related to both the solute and the solvent. The following diagram illustrates the logical relationships that govern its solubility.

References

An In-depth Technical Guide on the Natural Occurrence of Ethyl Tridecanoate in Plant Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ethyl tridecanoate in plant species. It delves into the quantitative analysis of this fatty acid ester, details the experimental protocols for its detection and quantification, and explores its biosynthetic pathways within plants.

Natural Occurrence of this compound

This compound is a fatty acid ethyl ester (FAEE) that has been identified as a volatile or semi-volatile compound in a limited number of plant species. While not as ubiquitous as other esters, its presence contributes to the unique aromatic profiles of certain plants. It has been reported in species such as Saussurea involucrata, Houttuynia cordata, and Mangifera indica[1]. It has also been noted in star fruit oil and Monstera deliciosa[2][3]. The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage.

One notable example of a related long-chain fatty acid ethyl ester is found in the volatile profile of durian (Durio zibethinus Murr.). While many studies on durian volatiles focus on sulfur compounds and shorter-chain esters, some analyses have detected longer-chain fatty acid ethyl esters[4][5].

The following table summarizes the quantitative data for a long-chain fatty acid ethyl ester found in the pulp of Durio zibethinus cv. 'Monthong' at different maturity stages. It is important to note that the original study identified the compound as "ethyl tetradecanoate"; however, given the rarity of specific this compound quantification in literature, this data is presented as a representative example of a long-chain fatty acid ethyl ester in fruit.

| Plant Species | Cultivar | Plant Part | Maturity Stage | Compound | Concentration (µg/kg) | Reference |

| Durio zibethinus | 'Monthong' | Pulp | Group 2 (26.00-29.99 %DM) | Ethyl tetradecanoate | ~100 | |

| Durio zibethinus | 'Monthong' | Pulp | Group 3 (30.00-33.99 %DM) | Ethyl tetradecanoate | ~250 |

Note: The concentrations are approximated from graphical data presented in the cited study. DM refers to Dry Matter content.

Experimental Protocols

The analysis of this compound in plant matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique like headspace solid-phase microextraction (HS-SPME). Below is a detailed methodology for the extraction, identification, and quantification of this compound from a plant sample.

-

Sample Homogenization : A known weight of fresh plant material (e.g., 5 g of fruit pulp) is homogenized in a saturated sodium chloride solution to inhibit enzymatic activity.

-

Vial Preparation : The homogenate is placed in a 20 mL headspace vial, and an internal standard (e.g., ethyl nonanoate or a deuterated standard) is added for quantification.

-

Incubation : The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

SPME Fiber Exposure : A SPME fiber (e.g., 65 µm PDMS/DVB) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

-

Desorption : The SPME fiber is withdrawn and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

Chromatographic Separation :

-

GC System : Agilent 7890B GC or equivalent.

-

Column : DB-WAX capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent polar column.

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program : Initial temperature of 40 °C held for 2 minutes, then ramped at 5 °C/min to 230 °C and held for 5 minutes.

-

-

Mass Spectrometry Detection :

-

MS System : Agilent 5977A MSD or equivalent.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-450.

-

Ion Source Temperature : 230 °C.

-

Transfer Line Temperature : 240 °C.

-

-

Identification : this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in a mass spectral library (e.g., NIST).

-

Quantification : A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Biosynthesis of this compound in Plants

The biosynthesis of fatty acid ethyl esters like this compound in plants is not as extensively studied as that of other volatile esters. However, it is generally accepted to occur via the esterification of a fatty acid (or its acyl-CoA derivative) with ethanol. Two main enzyme families are implicated in this process: Alcohol Acyltransferases (AATs) and Wax Synthase/Diacylglycerol Acyltransferases (WSDs).

The formation of this compound likely follows these key steps:

-

De Novo Fatty Acid Synthesis : Tridecanoic acid (C13:0) is synthesized in the plastids from acetyl-CoA and malonyl-CoA through the action of the fatty acid synthase (FAS) complex.

-

Acyl-CoA Formation : The synthesized tridecanoic acid is activated to tridecanoyl-CoA by an acyl-CoA synthetase.

-

Ethanol Availability : Ethanol can be present in plant tissues, particularly in ripening fruits, as a product of fermentation or other metabolic processes.

-

Esterification : An enzyme with acyltransferase activity catalyzes the condensation of tridecanoyl-CoA and ethanol to form this compound.

-

Alcohol Acyltransferases (AATs) : These enzymes are well-known for their role in the production of volatile esters that contribute to the aroma of fruits and flowers. AATs typically use short- to medium-chain acyl-CoAs and various alcohols as substrates. It is plausible that a specific AAT could utilize tridecanoyl-CoA and ethanol.

-

Wax Synthase/Diacylglycerol Acyltransferases (WSDs) : This family of enzymes is primarily involved in the synthesis of wax esters, which are typically composed of long-chain fatty acids and long-chain alcohols. However, some WSD enzymes have shown broad substrate specificity and could potentially catalyze the formation of this compound if ethanol is available as an acyl acceptor.

Visualizations

Caption: Workflow for the analysis of this compound.

Caption: Proposed biosynthesis of this compound.

References

- 1. This compound | C15H30O2 | CID 119908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 28267-29-0 [thegoodscentscompany.com]

- 3. This compound [flavscents.com]

- 4. MONITORING VOLATILE COMPOUNDS EMITTED BY DURIAN PULP (DURIO ZIBETHINUS MURR.) AT MATURE AND RIPE STAGE USING SOLID PHASE MICROEXTRACTION (SPME) | International Society for Horticultural Science [ishs.org]

- 5. ProQuest - ProQuest [proquest.com]

Ethyl Tridecanoate: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

This document provides a comprehensive overview of the safety, handling, and toxicological information currently available for Ethyl tridecanoate (CAS No. 28267-29-0). The information herein is compiled from Safety Data Sheets (SDS), chemical databases, and regulatory guidelines to assist laboratory and drug development professionals in performing risk assessments and establishing safe handling procedures.

Chemical and Physical Properties

This compound is a fatty acid ethyl ester.[1] Its physical and chemical properties are crucial for understanding its behavior in a laboratory setting, including its potential for aerosolization, evaporation, and interaction with other substances.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O₂ | [2][3][4] |

| Molecular Weight | 242.40 - 242.41 g/mol | [2] |

| CAS Number | 28267-29-0 | |

| Synonyms | Tridecanoic acid ethyl ester, Ethyl n-tridecanoate | |

| Appearance | Colorless liquid | |

| Odor | No data available/Not specified | |

| Melting Point | 19 °C | |

| Boiling Point | 121-123 °C @ 2.2 mmHg293-294 °C @ 760.00 mm Hg (estimated) | |

| Flash Point | > 110 °C (> 230 °F)~127.1 °C (estimated) | |

| Density / Specific Gravity | 0.853 g/cm³ at 25 °C0.862 - 0.867 @ 20 °C | |

| Refractive Index | 1.432 - 1.435 @ 20 °C | |

| Water Solubility | Insoluble; 0.116 mg/L @ 25 °C (estimated) | |

| Vapor Pressure | 0.002 mmHg @ 25 °C (estimated) |

Hazard Identification and GHS Classification

The classification of this compound presents inconsistencies across different suppliers. This highlights the need for a cautious approach, adhering to the most stringent classification until definitive data becomes available.

One supplier, MedChemExpress, provides a detailed GHS classification indicating potential hazards upon exposure. However, other suppliers, such as Fisher Scientific and The Good Scents Company, state that the chemical is not considered hazardous under OSHA standards or that no GHS classification has been found.

Table 2.1: GHS Classification of this compound (MedChemExpress)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Given the conflicting information, a precautionary approach is warranted. Researchers should handle this compound as a substance that is potentially harmful if swallowed and capable of causing skin, eye, and respiratory irritation.

Toxicological Summary

Detailed toxicological studies for this compound are not widely available in the public domain. Much of the information is based on classifications from safety data sheets, which often lack references to the underlying experimental data. The toxicological properties have not been fully investigated.

Table 3.1: Summary of Toxicological Endpoints

| Endpoint | Finding / Classification | Source(s) |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed). No specific LD50 value is provided. | |

| Acute Dermal Toxicity | Not determined / No data available. | |

| Acute Inhalation Toxicity | Not determined / No data available. | |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation). | |

| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation). | |

| Respiratory or Skin Sensitization | No information available. | |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation). | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |

| Aspiration Hazard | No data available. |

While specific data on this compound is scarce, fatty acid ethyl esters (FAEEs) as a class are recognized as non-oxidative metabolites of ethanol. In the context of alcohol consumption, FAEEs have been implicated in end-organ damage, particularly to the heart and pancreas, by impairing mitochondrial function. However, one study suggested that FAEEs are less toxic than their parent fatty acids during acute pancreatitis. The relevance of these findings to occupational exposure to pure this compound is not established but provides a potential area for further investigation.

Experimental Protocols for Hazard Assessment

While specific studies on this compound are not available, its toxicological profile would be determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and reproducibility and are the basis for GHS classifications.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance's oral toxicity with the use of a minimal number of animals.

-

Principle: A stepwise procedure is used where a group of three animals of a single sex (typically female rats) is administered the test substance at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight). The substance is given in a single dose by gavage.

-

Procedure:

-

Dosing: Animals are fasted prior to dosing. The substance is administered orally.

-

Observation: The presence or absence of compound-related mortality or moribund status within a short timeframe (e.g., 48 hours) determines the next step. If mortality occurs, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories based on the observed mortality at different dose levels. Animals are observed for a total of 14 days for any signs of toxicity.

-

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This guideline describes the procedure to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: The test substance is applied in a single dose to a small area of the skin (approx. 6 cm²) of an experimental animal, typically an albino rabbit.

-

Procedure:

-

Application: Approximately 0.5 mL of the liquid substance is applied to a gauze patch, which is then placed on the shaved skin of the animal and held in place for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observation: After patch removal, skin reactions (erythema and edema) are scored at 60 minutes, and then at 24, 48, and 72 hours. The observation period can be extended up to 14 days to determine the reversibility of the effects.

-

Endpoint: The severity and reversibility of the skin lesions determine the classification of the substance as an irritant or corrosive.

-

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to produce damage to the eye after a single application.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit). The untreated eye serves as a control.

-

Procedure:

-

Application: A single dose (typically 0.1 mL for liquids) is instilled into the eye of one animal.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period may be extended to assess the reversibility of any damage.

-

Endpoint: The degree of eye irritation is scored based on the severity and reversibility of the observed lesions. A sequential testing strategy is recommended, starting with one animal, to minimize animal use, especially for potentially corrosive substances.

-

The following diagram illustrates a generalized workflow for assessing the acute toxicity of a chemical like this compound according to standard testing guidelines.

Caption: Generalized workflow for chemical toxicity assessment.

Safe Handling and Personal Protective Equipment (PPE)

Based on the available hazard information, particularly the more conservative GHS classifications, the following handling procedures and personal protective equipment are recommended.

Table 5.1: Recommended Handling and PPE

| Control Measure | Recommendation | Source(s) |

| Engineering Controls | Use only in a well-ventilated area, such as a chemical fume hood, especially if heating or creating aerosols. Ensure eyewash stations and safety showers are readily accessible. | |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | |

| Skin Protection | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Wear protective clothing to prevent skin exposure. | |

| Respiratory Protection | Respiratory protection is not typically required under normal use conditions with adequate ventilation. For nuisance exposures or if vapors/mists are generated, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges. | |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse. |

The following diagram outlines a logical decision-making process for handling a chemical with conflicting or incomplete safety data.

Caption: Decision workflow for handling chemicals with uncertain data.

First Aid and Emergency Procedures

Table 6.1: First Aid Measures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Wash off with soap and plenty of water. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂).

-

Special Precautions: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb with inert material (e.g., diatomite, universal binders) and dispose of in suitable, closed containers.

Storage and Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Some suppliers recommend storage at -20°C for long-term stability of research-grade material. Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Conclusion

This compound is a liquid chemical with conflicting hazard information across various suppliers. While some sources indicate it is not hazardous, others classify it as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. Due to this lack of consensus and the absence of publicly available, detailed toxicological studies, researchers and drug development professionals must adopt a conservative approach to safety. Adherence to the precautionary principle—assuming the highest reported hazard—is essential. This includes the use of appropriate engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling protocols as outlined in this guide. Standardized OECD testing protocols provide a framework for how the hazards of this chemical would be formally assessed.

References

Unveiling the Bioactive Potential of Ethyl Tridecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl tridecanoate, a fatty acid ethyl ester (FAEE), has emerged as a molecule of interest within the scientific community, demonstrating a range of biological activities with potential therapeutic applications. This technical guide provides an in-depth overview of the documented biological functions of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways to support further research and development.

Anti-Inflammatory Activity

A derivative of this compound has demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in inflammatory processes.

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Assay | Cell Line | IC50 (µM) |

| Ethyl 8-hydroxy-8-methyl-tridecanoate | Nitric Oxide Production Inhibition | - | 0.91[1][2] |

Experimental Protocol: Nitric Oxide Production Inhibition Assay

This protocol outlines the methodology for assessing the inhibitory effect of test compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

1. Cell Culture and Treatment:

-

RAW 264.7 macrophage-like cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

2. Induction of Nitric Oxide Production:

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

A set of wells with untreated cells and cells treated only with LPS serve as negative and positive controls, respectively.

3. Measurement of Nitric Oxide Levels:

-

After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance at 540 nm is measured using a microplate reader.

4. Data Analysis:

-

The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated wells to the positive control.

-

The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is determined from a dose-response curve.

Signaling Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Antimicrobial and Anti-HIV Activities

While specific quantitative data for the antimicrobial and anti-HIV activities of pure this compound are not yet extensively documented, extracts from natural sources containing this compound have shown promising results.

-

An ethanolic extract of the mushroom Calocybe indica, which contains this compound, demonstrated effective antimicrobial activity against both Gram-positive (23.67 mm zone of inhibition) and Gram-negative bacteria (20.33 mm zone of inhibition).[3][4] The extract also exhibited significant anti-inflammatory properties.[3]

-

Metabolites from the marine bacterium Streptomyces albus, including tridecanoic acid (the precursor to this compound), have displayed broad-spectrum antimicrobial activity. Notably, a related fatty acid, palmitic acid, isolated from the same source, exhibited anti-HIV activity with an IC50 value of < 1 µg/ml.

Further research is required to isolate and evaluate the specific contributions of this compound to these observed biological activities and to determine its precise minimum inhibitory concentrations (MIC) and 50% effective concentrations (EC50).

Experimental Workflow: General Antimicrobial Susceptibility Testing

Conclusion

The available data suggests that this compound and its related compounds are promising candidates for further investigation as anti-inflammatory, antimicrobial, and potentially anti-HIV agents. The potent inhibition of nitric oxide production by a derivative of this compound highlights a clear mechanism for its anti-inflammatory effects. While the antimicrobial and anti-HIV activities require more focused studies on the pure compound, the preliminary findings from extracts are encouraging. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro antimicrobial and anti-inflammatory activity of modified solvent evaporated ethanolic extract of Calocybe indica: GCMS and HPLC characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl Tridecanoate in the Flavor and Fragrance Industry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of ethyl tridecanoate in the flavor and fragrance industry. It covers its chemical and physical properties, sensory characteristics, analytical methodologies for its detection and quantification, and the biochemical pathways related to its perception.

Introduction

This compound (CAS No. 28267-29-0), the ethyl ester of tridecanoic acid, is a fatty acid ester that is recognized for its potential as a flavor and fragrance ingredient.[1] It is described as having a pleasant, fruity aroma and a rich, creamy taste, suggesting its utility in a variety of food products, beverages, and personal care items.[1] However, it is noteworthy that some industry resources recommend against its use in flavor and fragrance applications, a point of contradiction that warrants further investigation for specific applications.[2] This guide aims to provide a detailed technical resource for professionals interested in the properties and applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Synonyms | Tridecanoic acid ethyl ester, Ethyl n-tridecanoate | [2] |

| CAS Number | 28267-29-0 | [1] |

| Molecular Formula | C₁₅H₃₀O₂ | |

| Molecular Weight | 242.40 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.860 g/cm³ | |

| Boiling Point | 197 - 199 °C at 60 mmHg | |

| Refractive Index | 1.430 | |

| Solubility | Soluble in alcohol; Water solubility estimated at 0.116 mg/L @ 25 °C |

Table 1: Chemical and Physical Properties of this compound

Sensory Properties and Applications

This compound is noted for its contribution to fruity and creamy flavor profiles. While specific odor and taste thresholds for this compound are not widely published, Table 2 provides a comparison with other common ethyl esters to offer a contextual understanding of its potential sensory impact. The lack of specific public data for this compound suggests that such information may be proprietary or requires further primary research.

| Ester | Odor Description | Odor Threshold (in water, ppb) |

| This compound | Fruity, Creamy | Data not available |

| Ethyl Butyrate | Fruity (pineapple-like) | 1 |

| Ethyl Hexanoate | Fruity (apple, banana) | 1 |

| Ethyl Octanoate | Fruity, waxy, sweet | 0.1 - 5 |

| Ethyl Decanoate | Fruity, grape, cognac | 2 - 200 |

Table 2: Comparative Sensory Properties of Ethyl Esters

Applications:

-

Flavor Industry: Its fruity and creamy notes suggest potential use in dairy, confectionery, and beverage applications to enhance or impart specific flavor profiles.

-

Fragrance Industry: The pleasant fruity aroma makes it a candidate for inclusion in perfumes, lotions, and other personal care products.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and quantification of this compound. The following sections provide generalized yet detailed methodologies for sensory and chemical analysis, which can be adapted for specific research needs.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds in a sample.

Objective: To determine the odor profile of volatile compounds in a sample containing this compound and to identify its specific contribution to the overall aroma.

Methodology:

-

Sample Preparation:

-

For liquid samples (e.g., beverages, liquid fragrances), perform a liquid-liquid extraction with a suitable solvent like dichloromethane or a headspace analysis using Solid Phase Microextraction (SPME).

-

For solid or semi-solid samples (e.g., food products), use solvent extraction or headspace SPME after appropriate sample homogenization.

-

-

GC-O System Configuration:

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactory detection port (ODP).

-

Column: A polar capillary column (e.g., DB-WAX or FFAP) is often suitable for separating esters. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Effluent Splitter: To direct the column effluent to both the detector and the ODP, typically in a 1:1 ratio.

-

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at a rate of 5 °C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

-

Olfactometry:

-

Trained sensory panelists sniff the effluent from the ODP.

-

Panelists record the retention time, odor descriptor, and intensity of each detected odor.

-

Humidified air is mixed with the effluent at the ODP to prevent nasal dryness.

-

-

Data Analysis:

-

Correlate the retention times of the odor events with the peaks from the FID or MS chromatogram.

-

Confirm the identity of this compound by comparing its retention index and mass spectrum with a pure standard.

-

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl Tridecanoate as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In quantitative analysis, the use of an internal standard (IS) is crucial for correcting variations that may occur during sample preparation and injection, thereby improving the accuracy and precision of the results.[1] Ethyl tridecanoate, a C13 fatty acid ethyl ester, is an effective internal standard for the GC-MS analysis of various analytes, particularly fatty acids and their derivatives. Its chemical properties and rarity in most biological samples make it an ideal candidate to ensure reliable quantification.[2]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS analysis.

Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 242.40 g/mol | --INVALID-LINK-- |

| CAS Number | 28267-29-0 | --INVALID-LINK-- |

| Boiling Point | 293.00 to 294.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Solubility | Soluble in alcohol, insoluble in water. | The Good Scents Company |

| Mass Spectrometry | Top Peak m/z: 88 | --INVALID-LINK-- |

Application: Quantification of Fatty Acids

This compound is frequently employed as an internal standard in the analysis of fatty acids. Biological samples typically contain fatty acids as complex lipids, which require hydrolysis and derivatization to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1][2]

Method Validation Data

The following table summarizes the expected performance metrics of a validated GC-MS method for fatty acid analysis using a C13 internal standard like tridecanoic acid, which exhibits similar behavior to this compound. This data is a composite from multiple studies and represents typical performance.[1]

| Validation Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 7.6 - 91.8 ng/mL |

| Recovery (%) | 82.1 - 98.7% |

| Precision (RSD%) | < 15% |

| Accuracy (% Bias) | -15% to +15% |

Experimental Protocols

A detailed and robust experimental protocol is fundamental for achieving reliable and reproducible quantitative results.

I. Sample Preparation: Lipid Extraction and Derivatization to FAMEs

This protocol is suitable for liquid samples such as plasma or cell culture supernatants.

A. Lipid Extraction (Folch Method)

-

To 1 mL of the liquid sample, add a known and precise amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Evaporate the solvent under a gentle stream of nitrogen gas until dry.

B. Saponification and Transesterification to FAMEs

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Heat the sample at 100°C for 10 minutes to hydrolyze the lipids.

-

Cool the sample to room temperature.

-

Add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol.

-

Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids.

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of a saturated NaCl solution.

-

Vortex the mixture and then centrifuge to separate the phases.

-

Collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.

II. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be necessary based on the specific instrument and target analytes.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold at 280°C for 10 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Data Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Data Analysis and Quantification

The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting these ratios for a series of standards with known concentrations against their respective concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Logical Relationships in Method Validation

The validation of a quantitative GC-MS method is a critical process to ensure the generation of reliable and high-quality data. The relationship between key validation parameters is illustrated below.

References

Application Note: Quantitative Analysis of Fatty Acids Using an Ethyl Tridecanoate Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantification of fatty acids in various biological and commercial samples. Fatty acids are commonly analyzed by gas chromatography (GC) after being converted to more volatile fatty acid methyl esters (FAMEs).[1][2] To ensure accuracy and correct for variability during sample preparation and analysis, a synthetic fatty acid is added as an internal standard (IS).[1] This protocol details the use of Ethyl Tridecanoate, an ethyl ester of a C13 saturated fatty acid, as an internal standard for the robust and reliable quantification of FAMEs by Gas Chromatography-Flame Ionization Detection (GC-FID). Tridecanoic acid and its derivatives are frequently used as internal standards due to their rarity in most biological samples.[3][4]

Principle of the Method

The quantification of fatty acids is achieved through a multi-step process. First, lipids are extracted from the sample matrix. A precise amount of the this compound internal standard is added to the sample before extraction. The extracted lipids, containing both the sample's fatty acids and the internal standard, undergo saponification to release the fatty acids from their glycerol backbone. Subsequently, these free fatty acids are transesterified to form their corresponding Fatty Acid Methyl Esters (FAMEs), which are more volatile and suitable for GC analysis.

The FAMEs are then separated and detected using a GC-FID system. Quantification is based on the principle of internal standardization. A calibration curve is generated by plotting the ratio of the peak area of known concentrations of fatty acid standards to the constant peak area of the this compound IS. The concentration of unknown fatty acids in the sample is then determined by comparing their peak area ratios against this calibration curve.

Logical Flow of Internal Standard Quantification

Caption: Logical relationship for quantification using an internal standard.

Experimental Protocol

This protocol provides a general framework. Optimization may be required based on the specific sample matrix and available instrumentation.

Materials and Reagents

-

Standards: this compound (Internal Standard), FAME 37-Component Mix Standard.

-

Solvents (HPLC or GC grade): Hexane, Chloroform, Methanol, Heptane.

-

Reagents:

-

0.5 M NaOH in Methanol.

-

14% Boron trifluoride (BF₃) in Methanol.

-

Saturated Sodium Chloride (NaCl) solution.

-

Anhydrous Sodium Sulfate.

-

-

Glassware: Screw-cap glass test tubes, volumetric flasks, pipettes, GC vials with inserts.

Standard Solution Preparation

-

Internal Standard Stock (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 10 mL volumetric flask with hexane.

-

Internal Standard Working Solution (1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with hexane.

-

Calibration Standards: Prepare a series of calibration standards by mixing known concentrations of a FAME standard mix with a fixed concentration of the this compound working solution.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This procedure is suitable for biological samples like plasma or tissue homogenates.

-

Place up to 100 µL of the sample into a screw-cap glass tube.

-

Add a known amount (e.g., 50 µL) of the this compound working solution (1 mg/mL).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

Saponification and Transesterification to FAMEs

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Cap the tube tightly and heat at 100°C for 10 minutes in a heating block to hydrolyze the lipids.

-

Cool the tube to room temperature.

-

Add 2 mL of 14% BF₃ in methanol solution.

-

Recap the tube and heat again at 100°C for 5 minutes to methylate the free fatty acids into FAMEs.

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Workflow for Fatty Acid Quantification

Caption: Step-by-step experimental workflow for GC-FID analysis of fatty acids.

Instrumental Analysis and Data Presentation

GC-FID Operating Conditions

The following table outlines typical parameters for the GC-FID analysis of FAMEs. These should be optimized for the specific column and instrument used.

| Parameter | Typical Value |

| GC System | Agilent 7890A GC or equivalent |

| Column | Highly polar capillary column (e.g., Omegawax, TR-FAME, CP-Sil 88) |

| 50-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness | |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector | Split/Splitless, 260°C |

| Injection Volume | 1 µL |

| Oven Program | Initial: 70-100°C, hold 2-4 min |

| Ramp: 5-10°C/min to 240°C | |

| Final Hold: 5-10 min at 240°C | |

| Detector | Flame Ionization Detector (FID), 260-285°C |

Data Analysis

-

Identification: Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the known standards from the FAME mix.

-

Quantification: Calculate the concentration of each fatty acid using the internal standard method. The response factor (RF) for each fatty acid relative to the internal standard must be determined from the analysis of the calibration standards.

Formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_analyte) * Dilution_Factor

Method Validation Data

The following table presents example validation parameters for a quantitative fatty acid method, demonstrating its reliability.

| Fatty Acid | Linearity (r²) | Recovery (%) | LOQ (µg/mL) | Precision (RSD %) |

| Palmitic Acid (C16:0) | > 0.999 | 98.7 | 1.25 | < 5% |

| Stearic Acid (C18:0) | > 0.999 | 97.5 | 1.50 | < 5% |

| Oleic Acid (C18:1n9c) | > 0.998 | 95.4 | 2.10 | < 5% |

| Linoleic Acid (C18:2n6c) | > 0.998 | 92.1 | 2.50 | < 5% |

| Arachidonic Acid (C20:4n6) | > 0.997 | 89.8 | 3.25 | < 6% |

| (Data are representative and based on typical performance found in literature.) |

Conclusion

The described protocol provides a robust and reliable method for the quantification of fatty acids in a variety of sample types. The use of this compound as an internal standard is effective in correcting for variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision. This method is well-suited for routine analysis in research, quality control, and drug development settings.

References

Applications of Ethyl Tridecanoate in Biotechnology Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tridecanoate, a saturated fatty acid ester, is emerging as a versatile molecule in biotechnology research. While traditionally utilized in the flavor and fragrance industries, its biochemical properties are being increasingly explored for various applications. This document provides detailed application notes and protocols for the use of this compound in key areas of biotechnology research, including its role as an antimicrobial agent, its potential as an anti-inflammatory compound, and its utility as an internal standard in analytical chemistry. The information presented here is intended to guide researchers in designing and executing experiments to investigate and harness the potential of this compound.

Antimicrobial Applications of this compound

Application Note

This compound exhibits antimicrobial properties against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity.[1][2][3] The lipophilic nature of the fatty acid ester allows it to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][4] This makes this compound a candidate for research into new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The following table presents representative data based on studies of closely related fatty acid esters, such as tridecanoic acid methyl ester.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 128 | 256 |

| Bacillus subtilis | Gram-positive | 64 | 128 |

| Escherichia coli | Gram-negative | 256 | 512 |

| Pseudomonas aeruginosa | Gram-negative | 512 | >512 |

Experimental Protocol: Determination of MIC and MBC

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of concentrations (e.g., from 1024 µg/mL to 2 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it on Mueller-Hinton Agar (MHA). Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

References

Application Notes: The Role of Ethyl Tridecanoate in Pharmaceutical Formulations

Introduction

Ethyl tridecanoate (CAS 28267-29-0), the ethyl ester of tridecanoic acid, is a fatty acid ester characterized by its hydrophobic nature and utility as a versatile excipient in pharmaceutical formulations.[1][2] It typically presents as a colorless to nearly colorless clear liquid and is soluble in organic solvents such as dichloromethane and DMSO, while being practically insoluble in water.[2][3][4] Its low toxicity profile makes it a suitable candidate for various drug delivery applications. In the pharmaceutical industry, this compound is primarily utilized to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for formulation scientists.

| Property | Value | Reference |

| Synonyms | Tridecanoic acid ethyl ester, Ethyl n-tridecanoate | |

| Molecular Formula | C15H30O2 | |

| Molecular Weight | 242.4 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | Approx. 0.860 g/mL | |

| Boiling Point | 197 - 199 °C / 60 mmHg; 293.1°C at 760 mmHg | |

| Refractive Index | ~1.430 - 1.434 | |

| Water Solubility | Insoluble / 0.116 mg/L @ 25 °C (estimated) | |

| Storage | 0 - 8 °C or -20°C |

Applications in Pharmaceutical Formulations

-

Solvent and Co-Solvent for Poorly Soluble Drugs: Due to its lipophilic character, this compound is an effective solvent for APIs with low aqueous solubility. It can be incorporated into lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and microemulsions, to improve drug loading and bioavailability. Its miscibility with common pharmaceutical co-solvents like DMSO, PEG 300, and various oils allows for the development of robust non-aqueous and emulsion-based formulations.

-

Potential as a Skin Penetration Enhancer: While direct studies on this compound as a penetration enhancer are limited, fatty acid esters as a chemical class are well-documented for their ability to enhance transdermal drug delivery. The mechanism of action for these enhancers typically involves the reversible disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the entrapped API through the skin barrier. This compound's physicochemical properties make it a promising candidate for use in topical and transdermal formulations to facilitate the delivery of APIs into and across the skin.

Solubility Data

The solubility of APIs in this compound and related solvent systems is a critical parameter for formulation development. The following table summarizes available solubility data for this compound itself in common pharmaceutical vehicles.

| Solvent System | Solubility | Reference |

| DMSO | ≥ 50 mg/mL (with sonication) | |

| Dichloromethane | Soluble | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | |

| Alcohol | Soluble |

Experimental Protocols

1. Protocol for Solubility Assessment of an API in this compound

This protocol outlines a method to determine the saturation solubility of an active pharmaceutical ingredient (API) in this compound.

Materials:

-

Active Pharmaceutical Ingredient (API) powder

-

This compound

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology:

-

Add an excess amount of the API powder to a pre-weighed vial.

-

Record the exact weight of the API.

-

Add a known volume (e.g., 1 mL) of this compound to the vial.

-

Securely cap the vial and vortex for 2 minutes to ensure initial dispersion of the API.

-

Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

-

After incubation, visually inspect the vials to confirm the presence of undissolved API, indicating that saturation has been reached.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid API.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (compatible with the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis method.

-